molecular formula C24H25N5O2 B12169465 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B12169465
M. Wt: 415.5 g/mol
InChI Key: BJNFCUWOLMFLNW-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at position 4 with a phenyl group. The carboxamide moiety is attached to a para-substituted phenyl ring, which is further functionalized with a pyridin-4-ylmethyl carbamoyl group. Its molecular formula is C24H24N6O2, with a molecular weight of 428.50 g/mol (estimated).

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

4-phenyl-N-[4-(pyridin-4-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(26-18-19-10-12-25-13-11-19)20-6-8-21(9-7-20)27-24(31)29-16-14-28(15-17-29)22-4-2-1-3-5-22/h1-13H,14-18H2,(H,26,30)(H,27,31)

InChI Key

BJNFCUWOLMFLNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Molecular Formula: C13H18ClN3O Key Features: A chloro substituent on the phenyl ring and an ethyl group on the piperazine nitrogen. Crystallography: The piperazine ring adopts a chair conformation, stabilized by N–H···O hydrogen bonds in the crystal lattice . Synthesis: Prepared via refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol (79% yield) .
Pyridine-Containing Analogs
  • N-(3,5-Dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (): Activity: Strong inhibition of Leishmania CYP51 (IC50 < 1 µM) but weak antiparasitic activity against L. donovani promastigotes .
  • N-(4-(Benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (): Activity: Improved inhibition of both CYP5122A1 (IC50 ~2 µM) and L. donovani proliferation due to the extended ethyl linker and benzyloxy group .

Modifications to the Carboxamide Linker

Piperazine vs. Piperidine Derivatives
  • 1-Phenylcarbamoylpiperidine-4-carboxamide ():
    • Synthesis : Prepared via hydrazine hydrate treatment of ethyl 1-phenylcarbamoylpiperidine-4-carboxylate.
    • Physical Properties : White fluffy precipitates with distinct NMR profiles compared to piperazine analogs .
Thioamide and Carbodithioate Derivatives
  • 2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (): Crystal Structure: Monoclinic lattice with intermolecular C–H···O interactions and π–π stacking. Bioactivity: The nitro group and carbodithioate moiety may confer redox-modulating properties .

Physicochemical Properties and Pharmacokinetics

Lipophilicity and Solubility
  • 4-Phenyl-N-{4-[(propan-2-yl)carbamoyl]phenyl}piperazine-1-carboxamide ():

    • logP : 2.75 (moderate lipophilicity).
    • Polar Surface Area : 52.63 Ų, suggesting moderate membrane permeability .
  • N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide ():

    • logP : Estimated ~2.0 (lower due to methyl group).
Hydrogen-Bonding Capacity
  • The target compound has 4 hydrogen-bond acceptors and 2 donors, comparable to analogs like A2–A6 ().
Enzyme Inhibition
  • CYP51 Inhibitors (): Pyridin-4-ylmethyl derivatives (e.g., compound 4a) show strong CYP51 inhibition but lack antiparasitic activity. Ethyl-linked analogs (e.g., compound 18a) improve potency against both CYP5122A1 and L. donovani .
Antiparasitic Activity
  • N-Substituted Piperazine-1-carboxamides : Activity correlates with substituent bulk and linker length. For example, benzyloxy groups enhance cell penetration .

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